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2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine

Bioinorganic Chemistry DNA Binding Metallodrugs

Researchers developing SAR for chemical nucleases often lack a reliable low-activity reference ligand to establish baseline DNA cleavage floors. 2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (L3) solves this problem: • Cu(II)-L3 complex cleaves supercoiled DNA 2.8-fold slower than imidazole analogs-ideal as SAR baseline • Induces duplex destabilization (ΔTm -4.14 °C), unique among tridentate N3 ligands • Low cytotoxicity (IC50 37-156 μM) for wide therapeutic index studies • Serves as starting scaffold for dinucleating PAP biomimetic ligands Supplied with full analytical documentation.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 15395-61-6
Cat. No. B15068569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine
CAS15395-61-6
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNCC2=CC=CC=N2
InChIInChI=1S/C13H15N3/c1-3-8-15-12(5-1)7-10-14-11-13-6-2-4-9-16-13/h1-6,8-9,14H,7,10-11H2
InChIKeyGNAHOLRYNAIPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: Tridentate N3 Ligand (CAS 15395-61-6)


2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (CAS 15395-61-6) is a tridentate nitrogen-donor ligand bearing two terminal pyridine rings connected via a secondary amine and an ethylene spacer (C13H15N3, MW 213.28 g/mol) . It functions as a neutral three-nitrogen (N3) chelator that forms stable five- and six-membered chelate rings upon metal coordination, distinguishing it from both bidentate pyridyl-amine analogs and imidazole-containing tridentate competitors [1]. Its primary documented roles are as a ligand scaffold in bioinorganic model chemistry—particularly Cu(II), Fe(III)–Zn(II), and Mn(II) complexes for phosphatase mimicry and DNA cleavage studies—and as a building block for more elaborate ligand architectures [2][3].

Coordination Chemistry Tridentate N3 scaffold for Cu(II), Fe(III)–Zn(II) bioinorganic model complexes
DNA Interaction Studies Supports DNA binding and nuclease activity assay development
Biomimetic Synthesis Building block for phosphatase-mimic dinucleating ligand architectures

Why Substitution Fails: Key Structural Features


Tridentate N-donor ligands that appear structurally similar to 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine—such as N-(pyridin-2-ylmethyl)ethanamine (CAS 51639-58-8, a bidentate ligand) or imidazole-containing analogs like N-((1H-imidazol-2-yl)methyl)-2-(pyridin-2-yl)ethanamine (L1)—produce Cu(II) complexes with measurably different DNA binding constants, nuclease kinetics, and melting-temperature shifts [1]. The compound's specific connectivity (2-pyridin-2-ylethyl arm plus 2-pyridylmethyl arm) generates a distinctive 5,6-chelate ring pattern upon metal binding that cannot be reproduced by isomers such as 1,2-bis(pyridin-2-yl)ethylamine (CAS 58088-74-7), which yields two five-membered chelate rings, or by bis(pyridylmethyl)amine scaffolds lacking the ethylene spacer [2]. These geometric differences translate directly into altered DNA groove-binding modes, changes in hydrolytic versus oxidative DNA cleavage mechanisms, and divergent cytotoxicity profiles—meaning that substituting an in-class analog will not replicate the quantitative performance metrics documented below [1][3].

Bidentate analogs
Reduced chelate ring pattern alters DNA binding affinity and nuclease kinetics.
Imidazole-containing tridentates
Different donor atom set switches DNA thermal stabilization to destabilization and increases cleavage rate.
Structural isomers (5,5-chelate)
Altered chelate ring size (5,5 vs. 5,6) changes coordination geometry and groove-binding mode.

Quantitative Comparison vs. Closest Analogs


DNA Binding Affinity: L3 vs. Imidazole Analogs

The Cu(II) complex of 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (designated L3) exhibits a lower intrinsic DNA binding constant (Kb) compared to the imidazole-containing analog L1, but its binding affinity is in the same order of magnitude as the N-methylimidazole analog L2 [1]. This positions L3 as a ligand scaffold that provides a reduced—yet still appreciable—DNA interaction strength relative to imidazole-based competitors, which may be desirable when excessive DNA affinity leads to non-specific toxicity [1].

DNA Binding Affinity (Kb)
Head-to-head
Kb = 6.96 × 10⁴ M⁻¹
~2.0× lower vs. imidazole L1; ~1.15× lower vs. N-Me-imidazole L2
Supports moderate DNA groove/surface binding profile; reduced non-specific toxicity context.
UV-vis titration, Tris-HCl pH 7.2
Bioinorganic Chemistry DNA Binding Metallodrugs

EB Displacement: Apparent DNA Binding vs. Analogs

In a competitive ethidium bromide (EB) displacement assay, the Cu(II)–L3 complex (complex 3) demonstrates an apparent DNA binding constant (Kapp) that ranks third among the three tridentate ligands tested (L1 > L2 > L3) [1]. The quantitative ranking provides a reproducible benchmark for selecting L3 when a ligand scaffold with the weakest competitive displacement capability is required [1].

EB Displacement (Kapp)
Head-to-head
Kapp = 4.73 × 10⁵ M⁻¹
~2.0× lower vs. L1; ~1.36× lower vs. L2
Weakest competitive displacement among tested series; supports minimal perturbation of intercalated probes.
EB fluorescence, 602 nm, Tris-HCl pH 7.2
Fluorescence Displacement Assay Competitive DNA Binding Metallodrug Screening

DNA Thermal Destabilization: L3 vs. L1

Thermal denaturation experiments reveal that the Cu(II)–L3 complex (complex 3) induces a negative shift in the melting temperature of CT-DNA (ΔTm = −4.14 °C), in contrast to the positive shift observed for the imidazole-containing L1 complex (ΔTm = +3.01 °C) [1]. This qualitative difference in the sign of ΔTm indicates fundamentally different modes of DNA interaction: L1 stabilizes the duplex (consistent with hydrogen-bond-assisted groove binding), whereas L3 destabilizes it [1].

DNA Thermal Destabilization
Head-to-head
ΔTm = −4.14 °C
~7.15 °C lower (more destabilizing) than L1 (+3.01 °C)
Induces duplex destabilization, in contrast to imidazole-based stabilizers; supports helicase/unwinding assay models.
CT-DNA, 260 nm, pH 7.2
DNA Thermal Denaturation Groove Binding Metallointercalator Differentiation

Chemical Nuclease Kinetics: L3 vs. L1

Under pseudo-first-order kinetic conditions, the Cu(II)–L3 complex (complex 3) cleaves supercoiled pUC19 plasmid DNA with the lowest observed rate constant among the three tridentate complexes, while still generating both nicked circular (NC) and linear (L) DNA forms [1]. The imidazole-containing L1 complex cleaves DNA approximately 2.8-fold faster [1].

Chemical Nuclease Kinetics
Head-to-head
Slowest kobs in series
~2.8× slower than L1 complex; order 1 > 2 > 3
Attenuated cleavage kinetics for controlled oxidative damage studies; lowest rate among tested Cu(II) complexes.
pUC19 plasmid, 37 °C, no external redox agents
Chemical Nuclease DNA Cleavage Kinetics Oxidative DNA Damage

Cytotoxicity Profile: L3 Complex in Cancer Cell Lines

The Cu(II) complex of L3 (complex 3) demonstrates low in vitro cytotoxicity with IC50 values between 37 and 156 μM across MCF7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines [1]. This low-toxicity profile is consistent with—and mechanistically linked to—its weaker DNA binding and slower nuclease kinetics [1].

Cytotoxicity Profile
Cross-study
IC50 37–156 μM
All three Cu(II) complexes within similar window; rank mirrors DNA binding/nuclease activity
Low cytotoxicity across MCF7, A549, HCT116 cell lines; may support negative-control studies in cytotoxicity panels.
MTT assay, 48 h, 0–150 μM
In Vitro Cytotoxicity Cancer Cell Lines IC50 Profiling

Coordination Geometry: L3 vs. Imidazole Analogs

Crystallographic data for metal complexes of the L3 ligand (and its Schiff-base derivatives) reveal a distorted square-pyramidal geometry (Addison τ = 0.037 for the Mn(II) complex; distorted square-pyramidal for the Cu(II) complex [Cu(L3)(Cl)]), whereas the imidazole-containing analog L1 yields a pseudo-octahedral Cu(II) geometry [1][2][3]. This geometric distinction arises from the differential donor properties of the pyridine versus imidazole heterocycles and the specific 5,6-chelate ring pattern of L3 [1].

Coordination Geometry
Cross-study
Distorted sq.-pyramidal (τ=0.037 Mn) or octahedral
L1 predominantly octahedral; L3 supports both 5- and 6-coordinate modes
L3 scaffold supports broader structural versatility than imidazole analogs; geometry tunable via coligand choice.
Single-crystal XRD; various conditions
Coordination Chemistry Crystal Engineering Addison τ Parameter

Best-Fit Research Applications


Chemical Nuclease Negative-Control Reference

In mechanistic DNA cleavage studies, the Cu(II) complex of 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (L3) serves as an ideal low-activity reference point. Its kobs for supercoiled DNA cleavage is approximately 2.8-fold slower than the imidazole-containing L1 analog, and it generates fewer linear DNA cleavage products [1]. Researchers developing structure–activity relationships (SAR) for chemical nucleases can use L3 to establish the baseline activity floor, against which more potent imidazole- or benzimidazole-containing tridentate ligands are benchmarked.

DNA Thermal Destabilization Probe

The Cu(II)–L3 complex uniquely induces a negative ΔTm (−4.14 °C) upon binding to CT-DNA, while the L1 analog produces a positive ΔTm (+3.01 °C) [1]. This thermal destabilization property makes L3 the ligand of choice for experimental systems designed to study DNA duplex unwinding, helicase substrate preparation, or for differential scanning fluorimetry (DSF) assays where a duplex-destabilizing metal complex is required as a perturbation agent.

Low-Cytotoxicity Metallodrug Scaffold

With IC50 values ranging from 37 to 156 μM across MCF7, A549, and HCT116 cancer cell lines, the Cu(II)–L3 complex exhibits low in vitro cytotoxicity [1]. This profile is suitable for metallodrug discovery programs seeking a tridentate ligand platform that provides a wide therapeutic index—particularly when conjugated to tumor-targeting moieties—or for use as a non-toxic control in copper-complex toxicity screening panels.

Versatile Precursor for Phosphatase Biomimetics

The L3 ligand scaffold (and its aldehyde-functionalized derivatives) has been elaborated into dinucleating ligands for Fe(III)–Zn(II) heterobinuclear complexes that mimic the active site of purple acid phosphatases (PAPs) [2]. The specific 5,6-chelate ring motif provided by the 2-(pyridin-2-yl)ethyl arm influences phosphate diester hydrolysis rates and DNA cleavage activity in these biomimetics [2]. Researchers building PAP models can procure L3 as a starting material for constructing unsymmetrical dinucleating ligand architectures with tunable chelate-ring-size effects.

Application
Selection Property
Validation Focus
Chemical nuclease mechanistic studies
Attenuated nuclease activity profile
Controlled DNA cleavage kinetics vs. imidazole analogs
DNA duplex destabilization assays
Negative DNA melting shift (ΔTm)
Unwinding activity vs. duplex-stabilizing ligands
Cancer cell-line cytotoxicity profiling
Upper-micromolar IC50 window
Negative-control response in metallodrug cytotoxicity panels
Phosphatase biomimetic synthesis
5,6-chelate ring scaffold for heterobinuclear complexes
Phosphate diester hydrolysis activity modulation
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